molecular formula C19H15N3O3 B10857443 5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10857443
M. Wt: 333.3 g/mol
InChI Key: DCFSIJLWXJXSQC-UHFFFAOYSA-N
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Description

RDR 02308 is a chemical compound known for its role as a Toll-like receptor 4-Myeloid differentiation primary response 88 binding inhibitor. It inhibits full-length beta-lactamase, making it significant in the field of immunology and anti-infection research .

Scientific Research Applications

RDR 02308 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving Toll-like receptor 4 and Myeloid differentiation primary response 88 pathways.

    Biology: The compound is utilized in cellular studies to understand its inhibitory effects on lipopolysaccharide-mediated interleukin-6 production.

    Medicine: RDR 02308’s role as a beta-lactamase inhibitor makes it valuable in research focused on developing new anti-infection therapies.

    Industry: The compound is used in the production of research-grade chemicals and reagents.

Mechanism of Action

RDR 02308 exerts its effects by binding to Toll-like receptor 4 and Myeloid differentiation primary response 88, inhibiting the full-length beta-lactamase. This inhibition prevents the production of interleukin-6 in response to lipopolysaccharide stimulation, thereby modulating the immune response .

Comparison with Similar Compounds

RDR 02308 is unique in its specific inhibition of Toll-like receptor 4-Myeloid differentiation primary response 88 binding. Similar compounds include:

RDR 02308 stands out due to its dual role in inhibiting both Toll-like receptor 4-Myeloid differentiation primary response 88 binding and beta-lactamase, making it a valuable tool in immunology and anti-infection research.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

3-(furan-2-yl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2

InChI Key

DCFSIJLWXJXSQC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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